molecular formula C15H20N2O3 B4373663 N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4373663
M. Wt: 276.33 g/mol
InChI Key: JRNIZWWEBBJVKN-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a sec-butyl group, a methoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the sec-Butyl Group: The sec-butyl group can be attached via a reaction using sec-butylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, resulting in the formation of dihydroisoxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sec-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Various substituted isoxazolecarboxamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-butyl)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
  • N-(sec-butyl)-3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
  • N-(sec-butyl)-3-(4-nitrophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .

Properties

IUPAC Name

N-butan-2-yl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-10(2)16-15(18)14-9-13(17-20-14)11-5-7-12(19-3)8-6-11/h5-8,10,14H,4,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNIZWWEBBJVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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